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Compound of Interest

Compound Name: 3-Fluoro-6-methylpyridin-2-amine

Cat. No.: B1441904 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for the versatile

medicinal chemistry building block, 3-Fluoro-6-methylpyridin-2-amine (CAS No. 1211520-83-

0).[1] Designed for researchers, scientists, and professionals in drug development, this

document offers a detailed interpretation of the expected Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data. While direct experimental spectra for this

specific compound are not widely published, this guide leverages established spectroscopic

principles and data from structurally analogous compounds to provide a robust and predictive

analysis.

The unique structural arrangement of 3-Fluoro-6-methylpyridin-2-amine, featuring a pyridine

scaffold with fluorine, amine, and methyl substituents, makes it a valuable component in the

synthesis of diverse compound libraries for exploring structure-activity relationships (SAR).

Understanding its spectroscopic signature is paramount for reaction monitoring, quality control,

and structural confirmation.

Molecular Structure and Key Spectroscopic
Features
The molecular structure of 3-Fluoro-6-methylpyridin-2-amine forms the basis for interpreting

its spectral data. The interplay between the electron-donating amino and methyl groups and the

electron-withdrawing fluorine atom on the pyridine ring dictates the electronic environment of

each atom, which is reflected in the NMR, IR, and MS data.
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Caption: Molecular structure of 3-Fluoro-6-methylpyridin-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic

molecules. For 3-Fluoro-6-methylpyridin-2-amine, both ¹H and ¹³C NMR will provide critical

information about the connectivity and electronic environment of the hydrogen and carbon

atoms.

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the methyl protons, the amino

protons, and the two aromatic protons on the pyridine ring.

Proton
Predicted Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)

CH₃ ~2.3 - 2.5 Singlet (s) -

NH₂ ~4.5 - 5.5 Broad Singlet (br s) -

H-4 ~7.2 - 7.4
Doublet of doublets

(dd)

J(H-4, H-5) ≈ 8-9, J(H-

4, F) ≈ 2-3

H-5 ~6.5 - 6.7 Doublet (d) J(H-5, H-4) ≈ 8-9

Interpretation:

CH₃: The methyl protons are expected to appear as a singlet in the upfield region,

characteristic of a methyl group attached to an aromatic ring.

NH₂: The amino protons will likely appear as a broad singlet due to quadrupole broadening

from the nitrogen atom and potential hydrogen exchange. Its chemical shift can be solvent-

dependent.

Aromatic Protons (H-4 and H-5): The two protons on the pyridine ring will exhibit

characteristic splitting patterns. H-5 is expected to be a doublet due to coupling with H-4. H-4

will likely be a doublet of doublets, coupling to both H-5 and the fluorine atom at the 3-

position. The coupling to fluorine will be a smaller, long-range coupling.
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Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms in the molecule. A

key feature will be the carbon-fluorine coupling, which provides valuable structural information.

Carbon
Predicted Chemical

Shift (δ, ppm)

Multiplicity (due to C-

F coupling)

Coupling Constant

(J, Hz)

CH₃ ~18 - 22
Singlet (or quartet in

¹H-coupled)
-

C-2 ~150 - 155 Doublet ¹J(C-F) ≈ 230-250

C-3 ~140 - 145 Doublet ²J(C-F) ≈ 15-20

C-4 ~125 - 130 Doublet ³J(C-F) ≈ 3-5

C-5 ~110 - 115
Singlet (or small

doublet)
⁴J(C-F) ≈ 0-2

C-6 ~155 - 160 Singlet -

Interpretation:

CH₃: The methyl carbon will appear at a typical upfield chemical shift.

C-2 and C-3: These carbons, being directly bonded to and adjacent to the fluorine atom, will

show significant downfield shifts and large one-bond (¹J) and two-bond (²J) C-F coupling

constants, respectively.[2] The carbon directly attached to the fluorine (C-2) will exhibit the

largest coupling constant.

C-4: This carbon will show a smaller three-bond (³J) coupling to the fluorine atom.

C-5 and C-6: The C-5 carbon may show a very small four-bond coupling, while the C-6

carbon, being further away, is unlikely to show significant coupling to the fluorine.

Caption: Key predicted NMR correlations for 3-Fluoro-6-methylpyridin-2-amine.

Infrared (IR) Spectroscopy
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IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The

IR spectrum of 3-Fluoro-6-methylpyridin-2-amine is expected to be characterized by

vibrations of the N-H, C-H, C=N, C=C, and C-F bonds.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹) Vibration Intensity

3450 - 3300
N-H stretch (asymmetric and

symmetric)
Medium

3100 - 3000 Aromatic C-H stretch Weak

2980 - 2850 Aliphatic C-H stretch (CH₃) Weak

1640 - 1600 N-H bend (scissoring) Medium-Strong

1600 - 1450 C=C and C=N ring stretching Medium-Strong

1350 - 1250 Aromatic C-N stretch Strong

1250 - 1150 C-F stretch Strong

Interpretation:

N-H Vibrations: The primary amine will give rise to two distinct N-H stretching bands, which

is a characteristic feature for this functional group.[3][4] An N-H bending vibration is also

expected at a lower frequency.[3]

C-H Vibrations: Both aromatic and aliphatic C-H stretching vibrations will be present, though

they may be weak.

Ring Vibrations: The pyridine ring will exhibit characteristic C=C and C=N stretching

vibrations.

C-N and C-F Stretches: Strong absorption bands corresponding to the aromatic C-N and C-F

stretching vibrations are anticipated. The C-F stretch is a particularly useful diagnostic peak

for fluorinated compounds.[5]
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum:

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the

molecular weight of 3-Fluoro-6-methylpyridin-2-amine (C₆H₇FN₂), which is approximately

126.13 g/mol . As the molecule contains an even number of nitrogen atoms, the molecular

ion peak will have an even m/z value, consistent with the nitrogen rule.[6]

Key Fragmentation Pathways:

Loss of a methyl radical (•CH₃): A significant fragment at [M-15]⁺ is expected due to the

loss of the methyl group.

Loss of HCN: A common fragmentation pathway for pyridine derivatives is the loss of

hydrogen cyanide, leading to a fragment at [M-27]⁺.

Loss of HF: Elimination of hydrogen fluoride could result in a fragment at [M-20]⁺.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the amino group is a characteristic

fragmentation for amines.[6][7]

Predicted Fragments

[M]⁺˙
m/z = 126

[M-CH₃]⁺
m/z = 111

- •CH₃

[M-HCN]⁺˙
m/z = 99

- HCN

[M-HF]⁺˙
m/z = 106

- HF
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Caption: Predicted major fragmentation pathways for 3-Fluoro-6-methylpyridin-2-amine.

Experimental Protocols
To obtain the spectroscopic data discussed in this guide, the following general experimental

protocols can be employed.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 3-Fluoro-6-methylpyridin-2-amine
in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[8]

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-180

ppm).

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

IR Spectroscopy
Sample Preparation:

Solid State: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr

powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total

Reflectance (ATR) accessory.
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Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal IR

absorption in the regions of interest.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Acquire a background spectrum of the pure solvent or KBr pellet and subtract it from the

sample spectrum.

Mass Spectrometry
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g.,

methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as

Electron Ionization (EI) or Electrospray Ionization (ESI).

Data Acquisition:

EI-MS: Introduce the sample via a direct insertion probe or a gas chromatograph (GC-

MS). Set the electron energy to 70 eV.

ESI-MS: Infuse the sample solution directly into the ESI source.

Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key

spectroscopic features of 3-Fluoro-6-methylpyridin-2-amine. By understanding the expected

NMR, IR, and MS data, researchers can confidently identify and characterize this important

building block in their synthetic endeavors. The provided interpretations and experimental

protocols serve as a valuable resource for scientists engaged in medicinal chemistry and drug

discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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